molecular formula C15H14N2O3S2 B2433454 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide CAS No. 2034272-65-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide

Cat. No. B2433454
CAS RN: 2034272-65-4
M. Wt: 334.41
InChI Key: OBKLWCFBZAQEBP-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The acetyl group attached to the thiophene ring could potentially participate in various chemical reactions . The presence of a sulfonamide group indicates potential biological activity, as many drugs (e.g., certain antibiotics) contain this functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, an acetyl group, an ethyl group, a cyanobenzene group, and a sulfonamide group . These groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Thiophene rings can undergo various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The acetyl group can participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance water solubility, while the thiophene ring could contribute to aromatic stacking interactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a sulfonamide group act by inhibiting bacterial enzymes .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry or material science. Its synthesis could be optimized, and its properties could be further characterized .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLWCFBZAQEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide

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